What are the physicochemical properties of N-(1-Oxododecyl)-L-valine?
What are the physicochemical properties of N-(1-Oxododecyl)-L-valine?
An In-depth Technical Guide to the Physicochemical Properties of N-(1-Oxododecyl)-L-valine
Introduction
N-(1-Oxododecyl)-L-valine, also known as N-Lauroyl-L-valine, is a member of the N-acyl amino acid (NAAA) class of molecules.[1] These amphiphilic compounds are synthesized by forming an amide bond between the amino group of an amino acid, in this case, L-valine, and the carboxyl group of a fatty acid, dodecanoic (lauric) acid. N-acyl amino acids are of significant interest to researchers in drug development and material science due to their properties as biocompatible surfactants and their potential roles as signaling molecules in various physiological processes.[2]
This guide provides a comprehensive overview of the core physicochemical properties of N-(1-Oxododecyl)-L-valine. Understanding these characteristics is paramount for its application in formulation development, as they govern critical parameters such as solubility, dissolution rate, and membrane permeability. We will delve into its structural attributes, key physicochemical parameters, and the standardized experimental methodologies used for their determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights into the characterization of this molecule.
Molecular Structure and Identifiers
The molecular architecture of N-(1-Oxododecyl)-L-valine consists of the non-polar isopropyl side chain of L-valine and a 12-carbon saturated fatty acyl chain, lending the molecule its characteristic amphiphilic nature.
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Chemical Name: N-(1-Oxododecyl)-L-valine[1]
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Synonyms: N-Lauroyl-L-valine, N-Dodecanoyl-L-valine, (S)-2-(Dodecanoylamino)-3-methylbutanoic acid[1]
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Molecular Formula: C₁₇H₃₃NO₃
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Molecular Weight: 299.45 g/mol
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Chemical Structure:
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InChI: InChI=1S/C17H33NO3/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21)/t16-/m0/s1[3]
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InChI Key: WQHXCNGQDLRDMP-INIZCTEOSA-N[3]
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SMILES: CCCCCCCCCCCC(=O)NC(=O)O[3]
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of N-(1-Oxododecyl)-L-valine. Due to a lack of direct experimental data in published literature, some values are estimated based on the properties of its constituent molecules, L-valine and lauric acid, which are provided for context.
| Property | N-(1-Oxododecyl)-L-valine | L-Valine (for context) | Lauric Acid (for context) |
| Molecular Formula | C₁₇H₃₃NO₃ | C₅H₁₁NO₂[4] | C₁₂H₂₄O₂[5] |
| Molecular Weight | 299.45 g/mol | 117.15 g/mol [6] | 200.32 g/mol [7] |
| Appearance | White crystalline solid (Expected) | White crystalline powder[8] | White, powdery solid[7] |
| Melting Point | Not Available | ~298-315 °C (decomposes)[4][9] | ~44 °C[7] |
| Water Solubility | Very low (Expected) | 88.5 g/L (at 25 °C)[8] | 55 mg/L (at 20 °C)[5] |
| pKa | ~2.3 - 3.5 (Estimated) | 2.32 (-COOH), 9.62 (-NH₃⁺)[4] | Not Applicable |
| LogP (o/w) | > 4 (Estimated) | -2.3 (Calculated) | 4.2 - 4.6[1] |
Experimental Methodologies for Physicochemical Characterization
This section details the standard operating procedures for determining the fundamental physicochemical properties of N-(1-Oxododecyl)-L-valine. The causality behind experimental choices is explained to ensure methodological robustness.
Melting Point Determination by Capillary Method
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress the melting point and broaden the melting range.[10] The capillary method involves heating a small, powdered sample in a capillary tube and observing the temperature range from the first sign of liquefaction (meniscus point) to complete melting (clear point).[11]
Detailed Protocol:
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Sample Preparation: Ensure the N-(1-Oxododecyl)-L-valine sample is completely dry and finely powdered using a mortar and pestle.[12]
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Capillary Loading: Invert a capillary tube (open end down) and press it into the powder. Tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 2-4 mm.[13]
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Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
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Rapid Determination (Optional): Conduct a preliminary rapid heating run to quickly determine an approximate melting range. This saves time in the subsequent accurate determination.[10]
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Accurate Determination: For a new sample, heat the block rapidly to about 20°C below the estimated melting point.
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Heating Rate: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[14]
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Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1 - T2.[13]
Workflow Diagram:
Water Solubility Determination (Flask Method - OECD 105)
Principle: Given the expected low solubility of N-(1-Oxododecyl)-L-valine due to its long alkyl chain, the Flask Method is appropriate. This method involves saturating water with the solute by mechanical shaking at a constant temperature until equilibrium is reached. The concentration of the solute in the aqueous phase is then determined after separating the undissolved solid.[15]
Detailed Protocol:
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System Preparation: To a glass-stoppered flask, add an excess amount of N-(1-Oxododecyl)-L-valine to a known volume of distilled water. The excess solid is crucial to ensure saturation is achieved.
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Equilibration: Place the flask in a constant temperature water bath or shaker, maintained at the desired temperature (e.g., 25 ± 0.5°C). Agitate the mixture for a sufficient duration. A preliminary test should be run to determine the time required to reach equilibrium (e.g., sampling and analyzing the aqueous phase at 24, 48, and 72 hours until the concentration is constant).
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Phase Separation: Once equilibrium is reached, cease agitation and allow the mixture to stand at the constant temperature to let the undissolved solid settle. Separate the aqueous phase from the solid phase via centrifugation at the same temperature.
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Sample Analysis: Carefully withdraw a known volume of the clear supernatant.
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Quantification: Analyze the concentration of N-(1-Oxododecyl)-L-valine in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).
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Replicate and Report: Perform the experiment in triplicate. The water solubility is reported as the average concentration in g/L or mg/mL.
Workflow Diagram:
pKa Determination by Potentiometric Titration
Principle: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa).[16][17] For N-(1-Oxododecyl)-L-valine, the primary ionizable group is the carboxylic acid. The pKa is the pH at which 50% of the acid is dissociated. This point corresponds to the midpoint of the buffer region on the titration curve, where the pH equals the pKa.[18]
Detailed Protocol:
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).[16]
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Sample Preparation: Accurately weigh and dissolve a sample of N-(1-Oxododecyl)-L-valine in a suitable solvent. Due to its low water solubility, a co-solvent system (e.g., water-methanol mixture) may be necessary. The final concentration should be around 1-10 mM.
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Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a weak acid.[19] Immerse the calibrated pH electrode and a magnetic stir bar.
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Titration: Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments using a burette.
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Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.
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Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
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pKa Determination: Determine the equivalence point (the point of maximum slope on the curve). The volume of titrant at the half-equivalence point is then located. The pH at this half-equivalence point is equal to the pKa of the carboxylic acid group.[16]
Workflow Diagram:
Partition Coefficient (LogP) Determination by Shake-Flask Method (OECD 107)
Principle: The n-octanol/water partition coefficient (P) is the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[20] It is a key measure of lipophilicity. The Shake-Flask method involves dissolving the solute in a two-phase system of n-octanol and water, allowing it to partition, and then measuring the concentration in each phase.[21] Note: This method may be challenging for surface-active materials like N-(1-Oxododecyl)-L-valine, and results should be interpreted with caution.[22]
Detailed Protocol:
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours, followed by a separation period.
-
Sample Preparation: Prepare a stock solution of N-(1-Oxododecyl)-L-valine in n-octanol.
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Partitioning: In a glass-stoppered vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio should be chosen based on the expected LogP.
-
Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached (a minimum of 5 minutes is suggested, but longer times may be necessary).[20]
-
Phase Separation: Separate the two phases by centrifugation to avoid the formation of emulsions, which is a common issue with this method.
-
Concentration Analysis: Determine the concentration of the analyte in both the n-octanol and the aqueous phases using a suitable analytical method like HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio: P = [Concentration in Octanol] / [Concentration in Water].
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Report LogP: The final result is expressed as its base-10 logarithm (LogP). The experiment should be repeated with different starting concentrations and volume ratios to ensure consistency.[23]
Workflow Diagram:
Conclusion
N-(1-Oxododecyl)-L-valine is an N-acyl amino acid with distinct amphiphilic properties derived from its L-valine head group and lauroyl tail. While direct experimental data for its key physicochemical properties are sparse, estimations based on its constituent parts suggest it is a highly lipophilic (LogP > 4), weakly acidic compound (pKa ~2.3-3.5) with very low water solubility. These properties are critical for its behavior in formulation and biological systems. The standardized methodologies outlined in this guide provide a robust framework for the empirical determination of its melting point, solubility, pKa, and LogP, enabling researchers to generate the precise data needed for advanced applications in drug development and beyond.
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